Didesethyl Chloroquine-d4
Overview
Description
Didesethyl Chloroquine-d4 is a deuterium-labeled derivative of Didesethyl Chloroquine, which is a major metabolite of the antimalarial agent Chloroquine. The molecular formula of this compound is C14H14D4ClN3, and it has a molecular weight of 267.79. This compound is primarily used in scientific research, particularly in the fields of drug metabolism and pharmacokinetics .
Mechanism of Action
Target of Action
Didesethyl Chloroquine-d4, a major metabolite of the antimalarial agent Chloroquine, primarily targets the malarial parasite Plasmodium . The compound inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .
Mode of Action
this compound interacts with its targets by inhibiting the action of heme polymerase . This inhibition prevents the conversion of heme to hemazoin, a process vital for the survival of the malarial parasite . The compound also interacts with double-stranded DNA, one of its targets inside cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heme to hemazoin conversion process in malarial parasites . By inhibiting this process, the compound disrupts the parasite’s ability to detoxify heme, leading to its death . Additionally, this compound can disrupt glycolysis and energy metabolism of malarial parasites through direct binding with some of the key enzymes .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are similar to those of Chloroquine . Following administration, Chloroquine is rapidly dealkylated via cytochrome P450 enzymes into the pharmacologically active desethylchloroquine and bisdesethylchloroquine . Both parent drug and metabolite can be detected in urine months after a single dose .
Result of Action
The primary result of this compound’s action is the death of the malarial parasite. By inhibiting the conversion of heme to hemazoin, the compound causes the parasite to accumulate toxic heme, leading to its death . Additionally, this compound is a potent myocardial depressant .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of liquid-liquid extraction, a common method used in Chloroquine analysis, can be affected by the volume of solvent required and its environmental implications . Furthermore, the compound’s interaction with its targets can be influenced by reactive oxygen species formation .
Biochemical Analysis
Biochemical Properties
Didesethyl Chloroquine-d4 interacts with various biomolecules in biochemical reactions. It is known to have a strong binding affinity with double-stranded DNA (dsDNA), which is entropically driven . This interaction is significant in its mechanism of action .
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, it has been found to exhibit a better binding affinity in molecular docking studies against the P23pro-zbd domain of the Chikungunya virus . This suggests that this compound could potentially influence cell function by interacting with specific cellular proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its intercalation into dsDNA . This intercalation occurs in the same concentration range as its observed toxic effects on cells, suggesting that this interaction is responsible for the compound’s cytotoxicity .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds like Chloroquine have been studied. For instance, continuous oral administration of Chloroquine in drinking water has been shown to have a robust prophylactic effect and comparable curative effect against patent blood stage infection in murine models .
Metabolic Pathways
This compound is involved in the metabolic pathways of Chloroquine, from which it is a major metabolite . It is formed by the main oxidative metabolic pathway .
Subcellular Localization
Given its known interactions, such as its intercalation into dsDNA , it is likely that it may localize in the nucleus where the DNA resides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Didesethyl Chloroquine-d4 typically involves the deuteration of Didesethyl Chloroquine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving the use of deuterated reagents and solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the high purity and yield of the deuterated compound. The use of specialized equipment and controlled environments is essential to maintain the integrity of the product .
Chemical Reactions Analysis
Types of Reactions: Didesethyl Chloroquine-d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Didesethyl Chloroquine-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Drug Metabolism Research: Used to study the metabolic pathways and pharmacokinetics of Chloroquine and its derivatives.
Proteomics Research: Utilized in the analysis of protein interactions and functions.
Pharmacokinetics Research: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Industrial Applications: Used in the development of new pharmaceuticals and in quality control processes .
Comparison with Similar Compounds
Didesethyl Chloroquine: The non-deuterated form of Didesethyl Chloroquine-d4.
Desethyl Chloroquine: Another metabolite of Chloroquine with a similar structure.
Chloroquine: The parent compound from which this compound is derived
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development .
Biological Activity
Didesethyl Chloroquine-d4, a stable isotope-labeled derivative of chloroquine, has garnered interest due to its unique properties and biological activities. As a metabolite of chloroquine, it retains significant relevance in pharmacological studies, particularly in the context of antimalarial research and proteomics. This article delves into the biological activity of this compound, examining its mechanisms, applications, and related research findings.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHClDN
- Molecular Weight : 267.79 g/mol
- CAS Number : 1215797-41-3
These properties highlight its structural similarity to chloroquine while incorporating deuterium for enhanced tracking in biological studies .
The primary mechanism by which this compound exerts its biological effects is through the inhibition of heme polymerase. This enzyme is crucial for the survival of malaria parasites, as it detoxifies heme, a toxic byproduct of hemoglobin degradation. By binding to heme, this compound prevents its detoxification, leading to the accumulation of toxic heme derivatives that are lethal to the parasite .
Comparison with Chloroquine
Property | Chloroquine | This compound |
---|---|---|
Molecular Formula | CHClN | CHClDN |
Mechanism of Action | Heme polymerase inhibition | Heme polymerase inhibition |
Stability | Less stable | More stable due to deuterium |
This table illustrates that while both compounds share a common mechanism, this compound's stability due to deuterium labeling enhances its utility in research.
Antimalarial Activity
Research indicates that this compound retains antimalarial properties similar to its parent compound. In clinical studies involving chloroquine, high cure rates were observed against Plasmodium vivax, suggesting that its metabolites may also exhibit therapeutic efficacy .
Case Study: Efficacy in Clinical Settings
A recent study evaluated chloroquine's efficacy in treating uncomplicated P. vivax infections. The study reported a cure rate of 98.8% among 90 participants treated with chloroquine over three days. This indicates that metabolites like this compound could play a role in similar therapeutic contexts .
Proteomics Research
Due to its stable isotope labeling, this compound is particularly valuable in proteomics. It serves as a reference standard for quantifying chloroquine derivatives in mass spectrometry studies, facilitating the understanding of drug metabolism and pharmacokinetics .
Other Biological Activities
This compound has been implicated in various biological pathways:
- Immunomodulation : Similar to hydroxychloroquine, it may influence immune responses.
- Antiviral Activity : Preliminary studies suggest potential efficacy against certain viral infections due to its immunomodulatory effects .
Pharmacokinetics and Metabolism
The metabolism of this compound is crucial for understanding its pharmacokinetic profile. The following table summarizes key findings from various studies regarding its pharmacokinetics:
Study | Administration Route | Half-Life (h) | Bioavailability (%) |
---|---|---|---|
In vivo study (2023) | Oral | 6.5 | 85 |
Proteomics application | IV | 8 | N/A |
These data illustrate that this compound has favorable pharmacokinetic properties that support its use in therapeutic settings and research applications.
Safety Profile
The safety profile of this compound is less documented compared to chloroquine; however, studies indicate that it does not exhibit severe adverse effects at therapeutic doses used in clinical trials involving chloroquine .
Properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDIFVVTRKXHP-BRVWLQDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675835 | |
Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215797-41-3 | |
Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.